molecular formula C11H12ClNO B1459012 2,6-Dimethylquinolin-8-ol hydrochloride CAS No. 1803590-49-9

2,6-Dimethylquinolin-8-ol hydrochloride

Cat. No. B1459012
CAS RN: 1803590-49-9
M. Wt: 209.67 g/mol
InChI Key: ISDLRIKYAFTJIE-UHFFFAOYSA-N
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Description

2,6-Dimethylquinolin-8-ol hydrochloride is a chemical compound with the molecular formula C11H12ClNO and a molecular weight of 209.67 . It is used in various applications in the field of chemistry .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core with two methyl groups at the 2 and 6 positions and a hydroxyl group at the 8 position . The hydrochloride indicates the presence of a chloride ion, which may be involved in forming a salt with the quinoline molecule .

Scientific Research Applications

Corrosion Inhibition on Mild Steel

2,6-Dimethylquinolin-8-ol hydrochloride derivatives, specifically 8-Hydroxyquinoline derivatives, have been reported to inhibit corrosion in mild steel when exposed to acidic environments. The compounds exhibit adsorption characteristics following the Langmuir model, and their effectiveness slightly decreases with temperature. This implies their potential in industrial applications where mild steel is used in corrosive environments (Rbaa et al., 2018).

Applications in Metal Chelation and Therapeutics

Alzheimer's Disease Treatment

The family of 2-substituted 8HQs, akin to this compound, has been investigated for the treatment of Alzheimer's disease. These compounds have shown efficiency in acting as metal chaperones, disaggregating metal-enriched amyloid plaques, and inhibiting Cu/Aβ redox chemistry, which are all crucial in the context of Alzheimer’s disease pathology (Kenche et al., 2013).

Applications in Material Science

Photophysical Properties in Dimeric Zn(II) Complexes

A study on the structure and photophysical properties of a dimeric Zn(II) complex based on 8-hydroxyquinoline group containing a 2,6-dichlorobenzene unit, which is structurally similar to this compound, revealed its potential for emitting yellow luminescence in the solid state. This indicates possible applications in the field of material sciences, particularly in designing luminescent materials (Yuan et al., 2012).

Applications in Analytical and Pharmaceutical Sciences

Thermodynamic Properties

The thermodynamic properties of gaseous 2,6-dimethylquinoline, structurally related to this compound, have been extensively studied. Measurements include heat-capacity calorimetry, densimetry, and combustion calorimetry, providing essential data for its use in various scientific applications, including material science and pharmacology (Chirico et al., 2007).

Future Directions

Quinoline derivatives, such as 2,6-Dimethylquinolin-8-ol hydrochloride, continue to be a topic of interest in medicinal chemistry research, with ongoing efforts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The future directions for this compound will likely involve further exploration of its potential applications in these and other areas.

Biochemical Analysis

Biochemical Properties

2,6-Dimethylquinolin-8-ol hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby modulating its activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, this compound can modulate cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes . For instance, this compound has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with changes in cellular function, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. For example, high doses of this compound have been associated with toxic effects, such as liver damage and oxidative stress . It is essential to determine the appropriate dosage to minimize adverse effects while maximizing the compound’s beneficial properties.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various compounds. For instance, the compound can influence the activity of cytochrome P450 enzymes, which are involved in the oxidation and reduction of many substrates. This interaction can lead to changes in metabolic flux and the levels of specific metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.

properties

IUPAC Name

2,6-dimethylquinolin-8-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO.ClH/c1-7-5-9-4-3-8(2)12-11(9)10(13)6-7;/h3-6,13H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDLRIKYAFTJIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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